

Purification of 3-Hydroxy-2-methoxybenzaldehyde by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Hydroxy-2-methoxybenzaldehyde
Cat. No.:	B043290

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of **3-hydroxy-2-methoxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds, via recrystallization. This method is a fundamental and cost-effective technique for enhancing the purity of solid organic compounds by leveraging the differential solubility of the target compound and its impurities in a suitable solvent system at varying temperatures.

Introduction

3-Hydroxy-2-methoxybenzaldehyde, also known as o-vanillin, is a valuable building block in organic synthesis. Its purity is paramount, particularly in drug development, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential safety concerns. Recrystallization is a robust purification method that relies on the principle that the solubility of most solids in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-hydroxy-2-methoxybenzaldehyde** is essential for developing an effective recrystallization protocol.

Property	Value	Reference
CAS Number	66495-88-3	[1]
Molecular Formula	C ₈ H ₈ O ₃	[1]
Molecular Weight	152.15 g/mol	[1]
Appearance	Needle-shaped crystals	[2]
Melting Point	113-115 °C	[2]
Boiling Point	135 °C at 15 mmHg	
Purity (Typical Commercial Grade)	98%	[3]

Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:

- High solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility is the driving force for crystallization.
- Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
- The solvent should be chemically inert and not react with **3-hydroxy-2-methoxybenzaldehyde**.
- The boiling point of the solvent should be below the melting point of the compound to prevent "oiling out," where the solute melts before dissolving.
- The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.

- Safety and environmental impact are also important considerations.

Based on available data for **3-hydroxy-2-methoxybenzaldehyde** and its isomers, several solvent systems can be considered.

Solubility Data of Isomers

While specific solubility data for **3-hydroxy-2-methoxybenzaldehyde** is not readily available in the literature, data for its isomer, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), provides a useful guide.

Solvent	Temperature (°C)	Solubility (g/100g solvent) - Data for o-vanillin
Water	25	~0.5
Ethanol	25	High
n-Propanol	25	Moderate

Note: This data is for an isomer and should be used as a qualitative guide.

For many phenolic aldehydes, mixed solvent systems, such as ethanol-water, can be highly effective. The addition of a poor solvent (anti-solvent) to a solution of the compound in a good solvent can induce crystallization.

A reported solvent system for crystallizing **3-hydroxy-2-methoxybenzaldehyde** to yield needle-shaped crystals is a mixture of benzene and hexane.[\[2\]](#) However, due to the toxicity of benzene, safer alternatives like toluene or a mixture of ethanol and water are often preferred.

Experimental Protocol: Recrystallization using an Ethanol-Water System

This protocol provides a detailed methodology for the purification of **3-hydroxy-2-methoxybenzaldehyde** using a mixed ethanol-water solvent system.

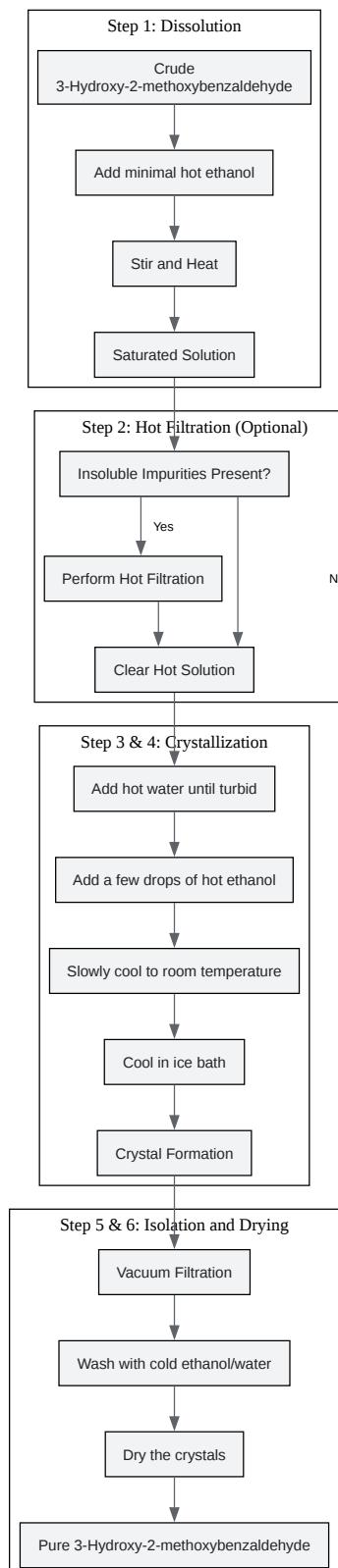
Materials and Equipment:

- Crude **3-hydroxy-2-methoxybenzaldehyde**
- Ethanol (95% or absolute)
- Deionized water
- Erlenmeyer flasks
- Hot plate with magnetic stirring
- Reflux condenser
- Buchner funnel and flask
- Filter paper
- Spatula
- Glass stirring rod
- Ice bath
- Drying oven or vacuum desiccator

Procedure:

- Dissolution:
 - Place a sample of crude **3-hydroxy-2-methoxybenzaldehyde** into an Erlenmeyer flask.
 - Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. Ensure the solution is near saturation.
- Hot Filtration (if necessary):
 - If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product on the funnel.

- Induction of Crystallization:
 - To the clear, hot ethanolic solution, add hot deionized water dropwise while stirring until the solution becomes faintly turbid (cloudy). The turbidity indicates that the solution is saturated and approaching the point of crystallization.
 - Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Cooling and Crystallization:
 - Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Disturbing the solution during this phase should be avoided.
 - Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
- Isolation of Crystals:
 - Collect the purified crystals by vacuum filtration using a Buchner funnel.
 - Wash the crystals with a small amount of a cold ethanol-water mixture (in the same proportion as used for crystallization) to remove any adhering mother liquor containing dissolved impurities.
- Drying:
 - Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.


Purity Assessment: The purity of the recrystallized **3-hydroxy-2-methoxybenzaldehyde** can be assessed by:

- Melting Point Determination: A sharp melting point close to the literature value (113-115 °C) is indicative of high purity. Impurities typically broaden and depress the melting range.

- Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.
- Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify any remaining impurities.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **3-hydroxy-2-methoxybenzaldehyde** by recrystallization.

Troubleshooting

Problem	Possible Cause	Solution
Oiling Out	The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too rapidly.	Use a lower-boiling point solvent or solvent mixture. Ensure slow cooling.
No Crystals Form	Too much solvent was used; the solution is not supersaturated.	Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Yield	Incomplete crystallization; crystals lost during transfer.	Ensure the solution is thoroughly cooled in an ice bath. Minimize the number of transfers. Use a minimal amount of cold solvent for washing.
Poor Purity	Inefficient removal of impurities; rapid cooling entrapping impurities.	Ensure the correct solvent is chosen to selectively dissolve impurities. Allow for slow crystal growth. Repeat the recrystallization process.

Safety Precautions

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Ethanol is flammable; avoid open flames. Use a heating mantle or steam bath for heating.
- Handle hot glassware with appropriate clamps or tongs.
- Consult the Safety Data Sheet (SDS) for **3-hydroxy-2-methoxybenzaldehyde** and all solvents used before starting the experiment.

By following this detailed protocol, researchers, scientists, and drug development professionals can effectively purify **3-hydroxy-2-methoxybenzaldehyde** to the high standard required for their applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 3-Hydroxy-2-methoxybenzaldehyde | 66495-88-3 [chemicalbook.com]
- To cite this document: BenchChem. [Purification of 3-Hydroxy-2-methoxybenzaldehyde by Recrystallization: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043290#purification-of-3-hydroxy-2-methoxybenzaldehyde-by-recrystallization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com